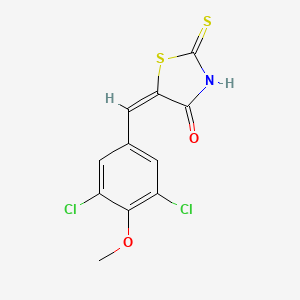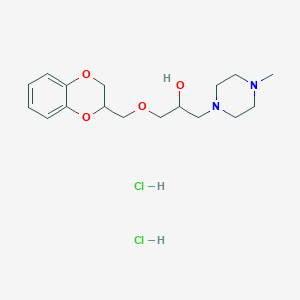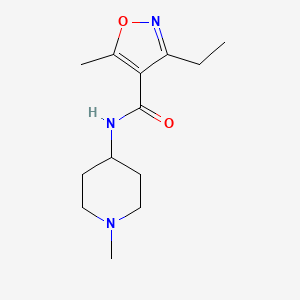
5-(3,5-dichloro-4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,5-dichloro-4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. The compound is also known as DCMO-THF and has been extensively studied for its various biological activities.
Mechanism of Action
The mechanism of action of DCMO-THF is not fully understood, but it is believed to be due to its ability to induce apoptosis (programmed cell death) in cancer cells. The compound has also been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs) that are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
DCMO-THF has been shown to have various biochemical and physiological effects on the human body. The compound has been reported to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to DNA damage and cell death. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer progression. Moreover, DCMO-THF has been reported to have anti-angiogenic properties, which means that it can inhibit the formation of new blood vessels that are required for tumor growth.
Advantages and Limitations for Lab Experiments
DCMO-THF has several advantages for lab experiments, such as its high purity and stability, which make it suitable for various biological assays. However, the compound has certain limitations such as its low solubility in water, which makes it difficult to administer in vivo. Moreover, the toxicity and pharmacokinetic properties of DCMO-THF have not been fully evaluated, which limits its potential clinical applications.
Future Directions
There are several future directions for the study of DCMO-THF. One potential direction is to investigate its potential as a chemotherapeutic agent for various types of cancer. Another direction is to study its anti-inflammatory properties and its potential as a treatment for inflammatory diseases such as rheumatoid arthritis. Moreover, the development of new analogs of DCMO-THF with improved pharmacokinetic properties and reduced toxicity could lead to the development of new drugs for various diseases.
Synthesis Methods
DCMO-THF can be synthesized by the condensation reaction of 3,5-dichloro-4-methoxybenzaldehyde and thiosemicarbazide in the presence of a suitable catalyst. The reaction yields a yellow crystalline solid that can be further purified by recrystallization. The purity of the compound can be confirmed by using various spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
Scientific Research Applications
DCMO-THF has been extensively studied for its various biological activities such as anti-cancer, anti-inflammatory, and anti-viral properties. The compound has shown promising results in inhibiting the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. It has also been shown to inhibit the production of pro-inflammatory cytokines and reduce the severity of inflammatory diseases such as rheumatoid arthritis. Moreover, DCMO-THF has been reported to have anti-viral activity against the hepatitis B virus.
properties
IUPAC Name |
(5E)-5-[(3,5-dichloro-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO2S2/c1-16-9-6(12)2-5(3-7(9)13)4-8-10(15)14-11(17)18-8/h2-4H,1H3,(H,14,15,17)/b8-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUMTBMDJQXRQG-XBXARRHUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C=C2C(=O)NC(=S)S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1Cl)/C=C/2\C(=O)NC(=S)S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(3,5-dichloro-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,3'-(1,4-piperazinediyl)bis[1-(3-methoxyphenyl)-2,5-pyrrolidinedione]](/img/structure/B5153886.png)
![1-{[2-(2,4-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(2-fluorophenyl)piperazine](/img/structure/B5153894.png)
![N-(3-fluorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B5153900.png)
![(2-fluorophenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine](/img/structure/B5153903.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B5153904.png)
![N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5153913.png)
![N-benzyl-N-methyl-3-{1-[(5-methyl-2-thienyl)sulfonyl]-4-piperidinyl}propanamide](/img/structure/B5153921.png)
![N-cyclohexyl-3-({[(1,2-dimethyl-1H-imidazol-5-yl)methyl]amino}methyl)-N-methyl-2-pyridinamine](/img/structure/B5153923.png)

![N-[2-(4-methoxyphenoxy)ethyl]-2-nitro-5-(1-pyrrolidinyl)aniline](/img/structure/B5153941.png)
![7-(2-methylphenyl)-3-(4-methylphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B5153950.png)
![5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-2-pyridinamine](/img/structure/B5153957.png)

![3-ethyl-5-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5153977.png)